molecular formula C29H33ClF2N2OS B12769944 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine CAS No. 143759-86-8

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine

Cat. No.: B12769944
CAS No.: 143759-86-8
M. Wt: 531.1 g/mol
InChI Key: ZENZSMIOBFJWKP-UHFFFAOYSA-N
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Description

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the 4,4-bis(4-fluorophenyl)butyl group and the 3-(4-chlorophenylthio)-2-hydroxypropyl group. Common reagents used in these reactions include halogenated hydrocarbons, thiols, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove halogen atoms or reduce double bonds.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups in place of halogens.

Scientific Research Applications

Chemistry

In chemistry, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Researchers could investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored as a candidate for drug development. Its unique structure might offer advantages in terms of efficacy, selectivity, or safety compared to existing drugs.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4,4-Bis(4-fluorophenyl)butyl)piperazine: Lacks the 3-(4-chlorophenylthio)-2-hydroxypropyl group.

    4-(3-(4-Chlorophenylthio)-2-hydroxypropyl)piperazine: Lacks the 4,4-bis(4-fluorophenyl)butyl group.

    1-(4-Phenylbutyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine: Lacks the fluorine atoms on the phenyl rings.

Uniqueness

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine is unique due to the presence of both the 4,4-bis(4-fluorophenyl)butyl and 3-(4-chlorophenylthio)-2-hydroxypropyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

143759-86-8

Molecular Formula

C29H33ClF2N2OS

Molecular Weight

531.1 g/mol

IUPAC Name

1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(4-chlorophenyl)sulfanylpropan-2-ol

InChI

InChI=1S/C29H33ClF2N2OS/c30-24-7-13-28(14-8-24)36-21-27(35)20-34-18-16-33(17-19-34)15-1-2-29(22-3-9-25(31)10-4-22)23-5-11-26(32)12-6-23/h3-14,27,29,35H,1-2,15-21H2

InChI Key

ZENZSMIOBFJWKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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